4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a fluorobenzaldehyde moiety, and a naphthylphenylhydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 4-(diethylamino)-2-fluorobenzaldehyde, which is then reacted with 2-naphthylphenylhydrazone under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzaldehyde
- 4-(Diethylamino)-2-chlorobenzaldehyde
- 2-Naphthylphenylhydrazone derivatives
Uniqueness
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone is unique due to the presence of both the diethylamino and fluorobenzaldehyde groups, which impart distinct chemical properties. This combination makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
94089-10-8 |
---|---|
Molecular Formula |
C27H26FN3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N,N-diethyl-3-fluoro-4-[(E)-[(2-naphthalen-1-ylphenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C27H26FN3/c1-3-31(4-2)22-17-16-21(26(28)18-22)19-29-30-27-15-8-7-13-25(27)24-14-9-11-20-10-5-6-12-23(20)24/h5-19,30H,3-4H2,1-2H3/b29-19+ |
InChI Key |
OALUIOVTCRSWCU-VUTHCHCSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)F |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.